Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate
Description
The compound Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate features a complex heterocyclic architecture. Its core structure includes:
- A thiazolo[3,2-b][1,2,4]triazole fused ring system substituted with a hydroxyl (-OH) and ethyl group.
- A 4-nitrophenyl moiety attached to the thiazolo-triazole core.
- A piperidine ring functionalized with an ethyl carboxylate ester at the 4-position.
The nitro group enhances electron-withdrawing effects, which may influence reactivity or biological target interactions .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5S/c1-3-16-22-21-25(23-16)19(27)18(32-21)17(13-5-7-15(8-6-13)26(29)30)24-11-9-14(10-12-24)20(28)31-4-2/h5-8,14,17,27H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUBYGIPFSEXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins. These proteins play a crucial role in cellular stress responses and inflammation, respectively.
Mode of Action
The compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins. This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway. The ER stress pathway is involved in protein folding and quality control, and its dysregulation can lead to the accumulation of misfolded proteins, triggering cell death. The NF-kB pathway regulates the expression of genes involved in immune and inflammatory responses.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (444.55 for this compound) can influence these properties.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Action Environment
Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. For example, the reaction of the compound occurs by the formation of a C-N bond and requires high activation energy, which can be overcome under reaction conditions such as heating.
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 459.52 g/mol. Its structure includes a thiazole ring, a piperidine moiety, and a nitrophenyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.52 g/mol |
| CAS Number | 898344-84-8 |
Antimicrobial Properties
Research indicates that compounds containing the thiazole and triazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest that it possesses moderate to high activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has shown promise in cancer research. A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles can inhibit the proliferation of cancer cells. Specifically, compounds similar to this compound were found to induce apoptosis in various cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Protein Folding : The compound affects the endoplasmic reticulum (ER) stress pathway which is crucial for protein folding and quality control in cells.
- NF-kB Pathway Modulation : It has been suggested that the compound influences the NF-kB inflammatory pathway, which plays a significant role in immune response and inflammation.
Study on Antiviral Activity
A recent study evaluated the antiviral properties of thiazole-containing compounds similar to this compound. The results indicated that these compounds exhibited significant antiviral activity against influenza virus strains in vitro, highlighting their potential as antiviral agents .
Toxicological Evaluation
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies showed that it has a favorable safety margin when administered at therapeutic doses in animal models. Further studies are needed to fully understand its long-term effects and potential side effects in humans .
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity : While specific data are unavailable in the provided evidence, the nitro group’s electron-withdrawing nature often correlates with enhanced binding to electron-rich biological targets (e.g., enzymes). Fluorine, conversely, is commonly used to improve bioavailability and metabolic resistance .
- Synthetic Challenges : Introducing a nitro group requires careful control of reaction conditions (e.g., nitration), whereas fluorination is typically more straightforward.
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazolo-triazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
Piperidine coupling : Nucleophilic substitution or Mitsunobu reactions to attach the piperidine-4-carboxylate group to the thiazolo-triazole scaffold .
4-Nitrophenyl introduction : Friedel-Crafts alkylation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group attachment .
- Critical Parameters : Temperature control (~80–120°C), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., POCl₃ for cyclization) significantly impact yield .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of:
NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., hydroxyl at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and ester carbonyl at ~170 ppm .
Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ≈ 487.5 g/mol) .
Elemental analysis : Match calculated vs. observed C, H, N, S percentages (tolerance <0.4%) .
Q. What preliminary biological assays are used to screen its activity?
- Methodological Answer :
Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to standard drugs .
Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Controls : Include positive controls (e.g., ampicillin for bacteria, doxorubicin for cancer cells) and solvent-only blanks .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Methodological Answer :
Reaction monitoring : Use TLC/HPLC to track intermediate formation and minimize side products (e.g., over-alkylation) .
Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for cyclization efficiency .
Solvent effects : Test aprotic solvents (DMF, DMSO) for polar intermediates vs. ethanol for cyclization .
- Case Study : Replacing EtOH with DMF in the thiazolo-triazole step increased yield from 45% to 68% .
Q. What structure-activity relationships (SAR) are observed with substituent modifications?
- Methodological Answer :
4-Nitrophenyl group : Electron-withdrawing nitro groups enhance antimicrobial activity but reduce solubility; replacing with methoxy improves bioavailability .
Piperidine substitution : N-ethyl vs. N-methyl on piperidine alters pharmacokinetics (logP changes by ~0.5 units) .
Thiazolo-triazole core : Hydroxyl at position 6 is critical for H-bonding with biological targets (e.g., bacterial enzymes) .
- Data Table :
| Substituent | Antimicrobial MIC (μg/mL) | Cytotoxicity IC₅₀ (μM) |
|---|---|---|
| 4-NO₂ | 12.5 (S. aureus) | 8.2 (HeLa) |
| 4-OCH₃ | 25.0 | 15.7 |
| Piperidine (N-Et) | 18.3 | 10.5 |
Q. How can crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
Single-crystal X-ray diffraction : Use SHELX for structure solution and refinement; ORTEP for visualizing anisotropic displacement ellipsoids .
Validation tools : Check CIF files with PLATON to detect twinning or disorder .
- Example : A related thiazolo-triazole analog showed a dihedral angle of 85° between the piperidine and aryl groups, confirmed via SHELXL .
Q. What computational methods predict its mechanism of action?
- Methodological Answer :
Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., 14-α-demethylase for antifungals) .
MD simulations : GROMACS for stability analysis of ligand-enzyme complexes (e.g., binding free energy ~-9.2 kcal/mol) .
- Key Finding : The 4-nitrophenyl group forms π-π stacking with Tyr⁵⁴⁷ in CYP51, inhibiting fungal ergosterol synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
